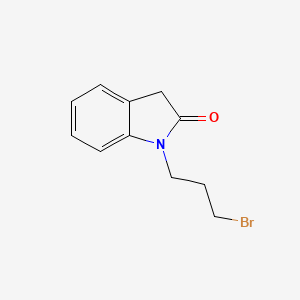

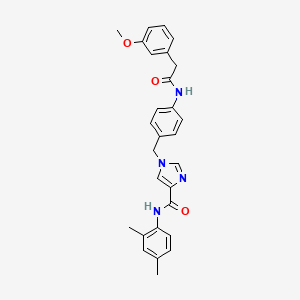

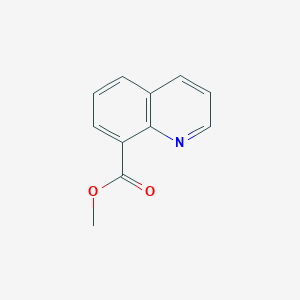

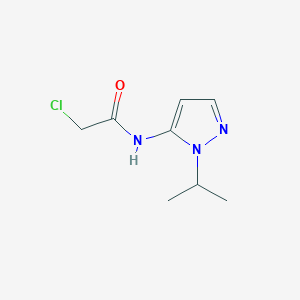

![molecular formula C12H8ClNO4S B2613963 2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde CAS No. 1156670-71-1](/img/structure/B2613963.png)

2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

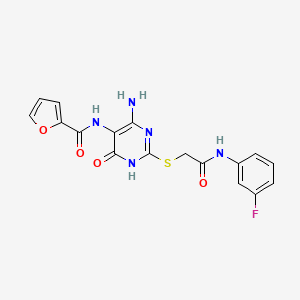

The compound “2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde” is a complex organic molecule that contains a thiophene ring, a nitro group, and an aldehyde group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. The aldehyde group (-CHO) consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom .

Scientific Research Applications

Organic Synthesis and Material Science

- Facile Synthesis of Nitro-substituted Compounds: A study demonstrated a series of synthesis steps starting with a methoxy-nitrobenzaldehyde derivative, showcasing the compound's utility in creating nitro-substituted benzaldehydes and their further transformation into complex organic molecules with potential material science applications (Havaldar, Bhise, & Burudkar, 2004).

- Derivatives as Potential Precursors to DNA Intercalators: Research on derivatives of nitro-methoxybenzaldehyde has indicated their potential as precursors for compounds that can intercalate DNA, suggesting applications in drug development and molecular biology research (Tsoungas & Searcey, 2001).

Catalysis

- Oxo-rhenium(V) Complexes in Aldehyde Reduction: Studies have explored the catalytic activity of oxo-rhenium complexes in the reduction of nitrobenzaldehydes, highlighting the role of certain benzaldehydes in catalytic processes that produce primary alcohols, a crucial step in various chemical syntheses (Bernando et al., 2015).

Bioactive Compound Development

- Schiff Bases with Antibacterial Activity: The reaction of nitro-substituted benzaldehydes with amino compounds to form Schiff bases, which have been tested for their antibacterial properties, provides a pathway for developing new antibacterial agents. This application is particularly relevant in the search for new treatments against resistant bacterial strains (Chohan, Scozzafava, & Supuran, 2003).

properties

IUPAC Name |

2-[(5-chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-12-4-2-10(19-12)7-18-11-3-1-9(14(16)17)5-8(11)6-15/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIMIUSWJKFPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)

![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)

![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)

![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)

![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)

![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)